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Kasstasin

Cat. No.: B1576273
Attention: For research use only. Not for human or veterinary use.
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Description

Kasstasin is a novel bioactive peptide comprising 21 amino acids (FIKELLPHLSGIIDSVANAIK) and a C-terminal amidation, originally identified and isolated from the skin secretion of the African red-legged running frog, Kassina maculata . This synthetic replicate possesses exceptional potency as a vasoconstrictor, demonstrating a profound ability to constrict the smooth muscle of rat tail artery with a remarkably low half-maximal effective concentration (EC50) of 25 pM . In preliminary bioactivity screening, this compound was found to have weak antimicrobial and haemolytic activities, indicating that its primary research value lies in its potent vascular effects rather than as a direct antimicrobial agent . The discovery of this compound highlights the continued potential of amphibian skin secretions to provide novel natural peptide templates for biological evaluation and drug discovery research . As a highly potent and specific vasoconstrictor, this compound serves as a valuable research tool for pharmacologists and physiologists studying vascular smooth muscle contraction, arterial tone regulation, and related cardiovascular pathways. This product is supplied as a lyophilized powder with a purity of >95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

IKELLPHLSGIIDSVANAIK

Origin of Product

United States

Isolation and Primary Characterization of Kasstasin

Methodologies for Acquiring Amphibian Skin Secretions

The journey to isolating Kasstasin begins with the careful collection of skin secretions from Kassina maculata. A common and humane method for this process involves mild electrical stimulation. nih.gov This technique uses a non-invasive electrical current applied to the dorsal skin surface of the frog, which prompts the granular glands in the skin to release their defensive secretions. nih.gov

The viscous secretion is then carefully rinsed from the frog's skin using deionized water and collected in a chilled container to preserve the integrity of the bioactive peptides. nih.gov Immediately following collection, the aqueous solution of the secretion is typically lyophilized (freeze-dried). nih.gov This process removes water content, yielding a stable, dry powder that can be stored at low temperatures (e.g., -20°C) for subsequent analysis and purification. This ensures the preservation of the complex mixture of peptides, including this compound, for downstream processing.

Chromatographic Purification Techniques for Peptide Isolation

The crude, lyophilized skin secretion of Kassina maculata is a complex cocktail of numerous peptides and proteins. To isolate this compound from this mixture, a multi-step purification process centered around chromatographic techniques is employed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A cornerstone of peptide purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is instrumental in the isolation of this compound. nih.govnih.gov This technique separates molecules based on their hydrophobicity. The lyophilized crude secretion is first reconstituted in an aqueous solution, typically containing a small percentage of trifluoroacetic acid (TFA), which aids in peptide solubility and provides a counter-ion for improved chromatographic resolution. nih.govnih.gov

This solution is then injected into an HPLC system equipped with a semi-preparative C18 column. nih.gov The peptides in the mixture bind to the hydrophobic stationary phase of the column. A carefully controlled gradient of increasing organic solvent, usually acetonitrile (B52724) also containing TFA, is then applied. nih.gov This gradient progressively increases the hydrophobicity of the mobile phase, causing peptides to elute from the column in order of their increasing hydrophobicity. Each peak in the resulting chromatogram represents one or more separated components.

Table 1: Representative RP-HPLC Parameters for Peptide Isolation from Kassina Skin Secretion nih.gov

ParameterSpecification
Column Semi-preparative C18
Mobile Phase A 0.05% (v/v) TFA in water
Mobile Phase B 0.05% (v/v) TFA in 80% acetonitrile/water
Gradient A linear gradient from 100% A to 100% B
Flow Rate Typically 1 mL/min
Detection UV absorbance at 214 nm

Fractionation and Activity-Guided Isolation

As the separated components elute from the HPLC column, they are collected into individual fractions at regular time intervals, often every minute. nih.gov This results in a series of tubes, each containing a more simplified mixture of peptides than the original crude secretion.

The key to pinpointing the fraction containing this compound lies in a strategy known as activity-guided isolation. This involves systematically testing the biological activity of interest—in this case, vasoconstriction—in each of the collected fractions. The fraction that exhibits the most potent vasoconstrictor activity is then selected for further rounds of purification, often using a shallower gradient on an analytical RP-HPLC column to achieve baseline separation of the target peptide from any remaining closely eluting contaminants. This iterative process of chromatography and bioassay ensures the isolation of the pure, biologically active peptide.

Initial Assessment of Bioactivity in Crude Fractions

The initial screening of the crude fractions obtained from RP-HPLC is a critical step in identifying the presence of this compound. Given its potent vasoconstrictor properties, the bioactivity of the fractions is assessed using an in vitro smooth muscle assay. A common and effective model for this is the isolated rat tail artery preparation. nih.gov

In this assay, segments of the rat tail artery are mounted in an organ bath filled with a physiological salt solution and maintained at a constant temperature and oxygenation level. The tension of the arterial rings is continuously monitored and recorded. Aliquots of each chromatographic fraction are then introduced into the organ bath. A fraction containing a vasoconstrictor agent like this compound will induce a contractile response in the smooth muscle of the artery, resulting in a measurable increase in tension.

The magnitude of this contraction provides a direct indication of the vasoconstrictor potency of the compounds within that fraction. By comparing the responses elicited by each fraction, researchers can identify the fraction with the highest activity, thereby guiding the subsequent purification steps toward the isolation of pure this compound. The purified peptide was found to have an EC50 of 25 pM on rat tail artery smooth muscle. nih.gov

Elucidation of Kasstasin S Primary Structure and Post Translational Modifications

Mass Spectrometry-Based Sequencing Methodologies

Mass spectrometry played a crucial role in determining the amino acid sequence of Kasstasin. The approach involved fragmenting the peptide and analyzing the resulting ions to deduce the sequence. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) was a core technique employed in the structural characterization of this compound. nih.govresearchgate.netresearchgate.net In MS/MS, precursor ions of the peptide are selected and then fragmented, typically through collisions with an inert gas. The resulting fragment ions are then mass-analyzed, producing a spectrum that contains information about the amino acid sequence. By analyzing the mass differences between consecutive fragment ions (such as b-ions and y-ions), the sequence of amino acids can be deduced. wiley-vch.depittcon.orgyoutube.com This fragmentation approach provided the initial sequence information for this compound. nih.govresearchgate.net

Application of Orbitrap Mass Spectrometry

The provisional structure of this compound was specifically obtained using MS/MS fragmentation on an Orbitrap mass spectrometer. nih.govresearchgate.netresearchgate.net Orbitrap mass analyzers are known for their high resolution and mass accuracy, which are critical for the precise determination of peptide masses and the masses of their fragments. High resolution allows for the differentiation of ions with very similar mass-to-charge ratios, improving the confidence in amino acid assignments during sequencing. lcms.czresearchgate.net The application of Orbitrap technology facilitated accurate mass measurements of this compound and its fragments, contributing significantly to the initial determination of its amino acid sequence. nih.govresearchgate.net

Resolution of Leucine (B10760876)/Isoleucine Ambiguities

A common challenge in peptide sequencing by mass spectrometry is the inability to distinguish between leucine (Leu) and isoleucine (Ile) residues, as they are isomers with identical nominal and monoisotopic masses (113.08406 Da). uwo.canih.govnih.govrapidnovor.com While MS/MS provides extensive sequence information, it typically cannot differentiate between these two amino acids based solely on the mass of fragment ions resulting from peptide backbone cleavage. uwo.canih.govrapidnovor.com In the case of this compound, the provisional structure obtained by MS/MS using the Orbitrap required further validation to resolve these ambiguities. nih.govresearchgate.net The definitive assignment of Leu and Ile residues within the this compound sequence was achieved following molecular cloning of the biosynthetic precursor-encoding cDNA. nih.govresearchgate.net Analysis of the nucleotide sequence of the gene encoding the this compound precursor allowed for the unambiguous identification of the codons specifying each amino acid, thereby resolving the Leu/Ile ambiguities that could not be resolved by mass spectrometry alone. researchgate.net

Determination of Post-Translational Amidation

This compound was found to undergo a significant post-translational modification: C-terminal amidation. nih.govresearchgate.net C-terminal amidation involves the conversion of the C-terminal carboxyl group (-COOH) of a peptide to an amide group (-CONH2). This modification is common in many bioactive peptides and can significantly impact their biological activity, stability, and receptor binding. nih.govthermofisher.com The presence of a C-terminal amide group on this compound was determined as part of its structural characterization. nih.govresearchgate.net This modification results in a characteristic mass change at the C-terminus of the peptide, which can be detected and confirmed through mass spectrometric analysis, often by observing a mass shift of +0.9840 Da compared to the free acid form. The explicit identification of this compound as being C-terminally amidated highlights the importance of post-translational modifications in the final, active form of the peptide. nih.govresearchgate.net

Molecular Cloning and Biosynthetic Pathway Investigation of Kasstasin

cDNA Library Construction from Kassina maculata Skin

The investigation into the biosynthesis of Kasstasin began with the construction of a complementary DNA (cDNA) library from the skin secretion of Kassina maculata. This process involves isolating messenger RNA (mRNA) from the lyophilised skin secretion, as mRNA molecules represent the transcribed genes that are being expressed by the frog's skin glands for peptide production. The isolated mRNA is then reverse-transcribed into cDNA, creating a library of DNA sequences that correspond to the peptides present in the secretion. This cDNA library serves as the source material for identifying and cloning the specific DNA sequence encoding the this compound precursor protein. nih.govufl.edu

Rapid Amplification of cDNA Ends (RACE) Procedures

To obtain the full-length cDNA sequence encoding the this compound precursor, Rapid Amplification of cDNA Ends (RACE) procedures were employed. RACE is a molecular technique used to obtain the full length of an RNA transcript sequence when only a partial sequence is known. Both 3'- and 5'-RACE reactions were performed using the cDNA library constructed from Kassina maculata skin secretion. This approach allows for the amplification of the complete coding region of the mRNA, including the untranslated regions, which is crucial for understanding the entire precursor structure. nih.govufl.edu "Shotgun" cloning, often used in conjunction with RACE, was successful in repeatedly obtaining the cDNA encoding the peptide precursor from the skin secretion cDNA library. nih.govufl.edu

Sequence Analysis of this compound Precursor Encoding cDNA

Sequence analysis of the cloned cDNA revealed the open-reading frame encoding the biosynthetic precursor of this compound. The primary structure of the mature this compound peptide was deduced from this nucleotide sequence. This compound is a peptide composed of 21 amino acid residues with the sequence FIKELLPHLSGIIDSVANAIK, and it is C-terminally amidated. nih.gov The molecular cloning of the precursor-encoding cDNA was instrumental in resolving ambiguities, particularly regarding leucine (B10760876) (L) and isoleucine (I) residues, that arose during the initial structural determination of the peptide by mass spectrometry (MS/MS fragmentation). nih.gov The location of the mature peptide sequence within the larger precursor protein was identified through this analysis. nih.govnih.govebi.ac.uk

Computational Prediction of Signal Peptide and Pro-peptide Domains

Based on the nucleotide sequence of the this compound precursor cDNA and the deduced amino acid sequence, computational tools are typically used to predict the various domains within the precursor protein. Amphibian skin peptide precursors generally follow a common structural organization, consisting of an N-terminal signal peptide, a pro-peptide (or spacer) domain, and the mature peptide sequence at the C-terminus. nih.govnih.govebi.ac.uk The signal peptide is crucial for directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. nih.gov The pro-peptide domain, often hydrophilic and rich in acidic amino acid residues, is thought to play a role in guiding correct folding and preventing premature activity of the mature peptide. nih.govebi.ac.uk Cleavage sites for proteolytic enzymes that process the precursor into the mature, active peptide are located at the boundaries of these domains. nih.gov While specific computational prediction data for the this compound precursor's signal and pro-peptide domains were not detailed in the provided text, studies on other Kassina peptides indicate that their precursors contain a highly conserved signal peptide, often around 22 amino acids long, followed by an acidic amino acid-rich spacer region. nih.govnih.govebi.ac.uk Tools like NCBI-BLAST are used for identifying putative signal peptide domains. nih.gov Other prediction tools such as SignalP and PrediSi are widely used for this purpose.

Detailed Pharmacological Characterization and Biological Activities of Kasstasin

Evaluation of Vasoconstrictor Potency and Efficacy

Kasstasin has been characterized pharmacologically, primarily focusing on its effects on vascular smooth muscle. nih.govplos.orgnih.govresearchgate.net

In vitro Arterial Smooth Muscle Contraction Assays

In vitro studies utilizing rat tail artery smooth muscle preparations have demonstrated the potent vasoconstrictor activity of synthetic this compound. nih.govcpu-bioinfor.orgcpu-bioinfor.orgplos.orgresearchgate.netnih.govresearchgate.net These assays involve exposing arterial tissue to varying concentrations of the peptide and measuring the resulting contractile response. This compound was found to be exceptionally effective in constricting the smooth muscle of the rat tail artery. nih.govresearchgate.net

Dose-Response Profile Analysis

Analysis of the dose-response profile of this compound in rat tail artery smooth muscle assays revealed a high potency. nih.govresearchgate.net The peptide induced a dose-dependent contraction of the smooth muscle. nih.govresearchgate.net The half maximal effective concentration (EC50), a measure of potency, was determined to be 25 pM. nih.govresearchgate.net This low nanomolar range potency is indicative of a significant interaction with biological targets within the arterial smooth muscle. nih.gov

Assay TypeTissue SourceEC50
Arterial Smooth Muscle ContractionRat Tail Artery25 pM

Investigation of Complementary Biological Activities

Beyond its primary vasoconstrictor activity, this compound has also been explored for other potential biological effects, including antimicrobial properties. cpu-bioinfor.orgcpu-bioinfor.orgkarishmakaushiklab.com

Assessment of Antimicrobial Potency

Studies have indicated that synthetic this compound possesses weak antimicrobial activity. nih.govresearchgate.net This activity has been assessed against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orgcpu-bioinfor.orgkarishmakaushiklab.com Specifically, this compound has shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). cpu-bioinfor.orgcpu-bioinfor.orgkarishmakaushiklab.com The minimum inhibitory concentrations (MICs) have been reported for these organisms. cpu-bioinfor.orgcpu-bioinfor.orgkarishmakaushiklab.com

MicroorganismGram StainMIC (µM)
Staphylococcus aureusPositive55
Escherichia coliNegative110

Exploratory Studies of Other Reported Activities

In addition to its vasoconstrictor and antimicrobial effects, this compound has been reported to exhibit hemolytic activity against horse erythrocytes, showing 12.8% hemolytic activity at a concentration of 125 μM. cpu-bioinfor.orgcpu-bioinfor.org

Mechanistic Insights into Kasstasin S Biological Actions

Receptor Identification and Characterization

Kasstasin functions as a potent vasoconstrictor, demonstrating exceptional efficacy in contracting smooth muscle tissue, such as that found in the rat tail artery, with an EC50 of 25 pM. researchgate.netresearchgate.net This potent effect on smooth muscle strongly suggests interaction with specific cellular receptors known to mediate vasoconstriction. While its biological activity points towards a receptor-mediated mechanism, the specific receptor responsible for this compound's vasoconstrictor effects has not been explicitly identified and characterized in the provided research findings.

Signaling Pathway Delineation in Target Cells

The primary observed biological action of this compound is its potent vasoconstrictor effect on smooth muscle. researchgate.netnih.govresearchgate.net This activity is indicative of the peptide triggering intracellular signaling cascades that lead to smooth muscle contraction. However, detailed research findings specifically delineating the complete signaling pathway activated by this compound in its target cells, such as the involvement of specific G proteins, enzymes, or ion channels downstream of receptor binding, are not available within the scope of the provided information.

Structure-Activity Relationship (SAR) Studies via Amino Acid Modifications

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure impact its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com These studies aim to identify key structural determinants responsible for a compound's effects. gardp.org The primary structure of this compound, a 21-amino acid sequence, has been determined and confirmed through synthesis. nih.gov While the concept of SAR is a crucial aspect of peptide research, specific detailed research findings on how modifications to the amino acid sequence of this compound affect its vasoconstrictor potency or other biological activities were not found in the provided search results.

Chemical Synthesis and Analog Design of Kasstasin

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), developed by Merrifield, is a widely used technique for assembling peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support, such as a resin. bachem.combiotage.com This method simplifies purification as excess reagents and soluble by-products can be removed by simple filtration steps. bachem.combiotage.com

Fmoc Chemistry Protocols

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a prevalent strategy in SPPS, particularly for the synthesis of peptides like Kasstasin. plos.orgnih.govresearchgate.netsemanticscholar.orgnih.govgoogle.com In Fmoc SPPS, the Nα-amino group of the growing peptide chain is protected with the base-labile Fmoc group. bachem.combiotage.com Side-chain functional groups of the amino acids are protected with acid-labile groups. biotage.com

A typical Fmoc SPPS cycle involves several steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov This step liberates the secondary amine, N-fluorenylmethylpiperidine (NFMP), as a side product. google.com

Washing: The resin is washed with appropriate solvents to remove the deprotection reagent and the cleaved Fmoc group adduct. bachem.com

Coupling: The next protected amino acid, activated at its carboxyl group, is coupled to the free N-terminus of the peptide chain. bachem.com Coupling reagents such as HBTU (2-(1H-benzotriazole)-1,1,3,3-tetramethyluronium) in the presence of a base like N-methylmorpholine (NMM) or DIPEA (N,N-diisopropylethylamine) are commonly used to facilitate amide bond formation. mdpi.comnih.govgoogle.com Monitoring of coupling efficiency can be performed using qualitative tests like the Kaiser test. peptide.com If coupling is incomplete, a second coupling step or capping of unreacted sites may be necessary to prevent the formation of deletion peptides. peptide.com

Washing: The resin is washed again to remove excess activated amino acid and coupling reagents. bachem.com

These cycles are repeated for each amino acid in the sequence until the full peptide chain is assembled on the resin. bachem.com Following the completion of the peptide chain, the peptide is cleaved from the resin, typically using an acidic cleavage cocktail. mdpi.combachem.com A common cleavage solution for Fmoc chemistry contains trifluoroacetic acid (TFA) along with scavengers like water, thioanisole, and ethanedithiol to protect sensitive amino acid side chains during the cleavage process. mdpi.comnih.gov The peptide is released from the solid support as a crude product. bachem.commdpi.com

Purification of Synthetic Replicates

The crude peptide obtained after cleavage from the resin contains the target peptide along with various impurities, including truncated sequences, deletion peptides, incompletely deprotected peptides, and by-products from the cleavage cocktail. bachem.com Purification is a critical step to isolate the desired peptide at a high purity level.

The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comwaters.com This technique separates peptides based on their hydrophobicity using a stationary phase, typically C18-modified silica, and a mobile phase consisting of a gradient of water and an organic solvent (commonly acetonitrile), usually containing a small percentage of an acidic modifier like TFA. bachem.com Peptides are detected using UV absorbance, typically at 210-220 nm. bachem.com

During RP-HPLC purification, polar impurities elute first, followed by the target peptide as the organic solvent concentration increases. bachem.com Fractions containing the desired peptide at sufficient purity, as determined by analytical HPLC, are collected and usually lyophilized to obtain the purified peptide as a solid. bachem.com

Alternative purification methods may be employed for peptides that are difficult to purify by standard RP-HPLC, such as those with high hydrophobicity or specific structural features. bachem.comwaters.comnestgrp.com These can include using different mobile phase modifiers, alternative column packing materials, or other chromatographic modes like ion-exchange or size-exclusion chromatography, sometimes in combination with reversed-phase chromatography. waters.com Solid-Phase Extraction (SPE) can also be used for peptide purification and can sometimes be combined with counterion exchange. mdpi.com

Strategies for De novo Design of this compound Analogues

De novo design involves creating new molecules from scratch to achieve desired properties, often based on the structure or function of a known bioactive compound like this compound. osti.gov For peptide analogues, this can involve designing sequences that retain or enhance the original activity while potentially improving other characteristics such as stability or selectivity. slideshare.netslideshare.netresearchgate.net

Strategies for the de novo design of peptide analogues can include:

Bioisosteric Replacement: Substituting amino acid residues or functional groups with others that have similar physicochemical properties but may alter metabolic stability, binding affinity, or other characteristics. slideshare.netscribd.comslideshare.netresearchgate.net

Alteration of Stereochemistry: Changing the chirality of specific amino acid residues (e.g., substituting L-amino acids with D-amino acids) to potentially improve resistance to proteolytic degradation. google.comscribd.com

Modification of Functional Groups: Introducing or modifying side-chain functional groups to alter properties like charge, hydrophobicity, or reactivity. slideshare.netscribd.comslideshare.net

Truncation or Extension: Removing or adding amino acid residues at the N- or C-terminus or within the sequence to investigate the minimal sequence required for activity or to introduce new functionalities. google.com

Cyclization: Introducing cyclic constraints into the peptide structure through amide, ester, or disulfide bonds to rigidify the conformation and potentially improve stability and binding affinity. google.comcpu-bioinfor.org

Peptidomimetics: Designing non-peptide molecules that mimic the key structural and functional elements of the peptide to overcome limitations associated with peptide drugs, such as poor bioavailability and rapid degradation. scribd.com

Computational tools and algorithms are increasingly used in de novo design to predict structures, evaluate potential interactions with target receptors, and guide the design process. slideshare.netosti.govbakerlab.orguw.eduresearchgate.netuni-muenchen.de

While the provided search results mention the synthesis of a synthetic replicate of this compound nih.gov, specific examples or detailed strategies for the de novo design of this compound analogues are not explicitly described. However, the general strategies outlined above would be applicable to the design of molecules based on the this compound structure.

Advanced Analytical and Spectroscopic Methodologies in Kasstasin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structure of molecules, including peptides. It provides information about the types of atoms present, their connectivity, and their spatial arrangement. libretexts.orgpressbooks.pub While specific detailed NMR data for Kasstasin was not found in the search results, NMR is routinely used in peptide research to confirm amino acid sequences, identify post-translational modifications, and determine three-dimensional structures in solution. libretexts.orgbbhegdecollege.com By analyzing chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments (e.g., 1D and 2D NMR like COSY, TOCSY, HSQC, HMBC), researchers can piece together the complete molecular structure. libretexts.orgpressbooks.pubbbhegdecollege.com

Advanced Mass Spectrometry for Peptide Characterization

Mass Spectrometry (MS) is a key technique for the characterization of peptides, providing information about their molecular mass and amino acid sequence. nih.gov For this compound, MS/MS fragmentation using an Orbitrap mass spectrometer was employed to obtain its provisional structure. nih.gov Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), allow for the accurate determination of peptide mass and the generation of fragmentation patterns. plos.orgmdpi.com These fragmentation patterns can be analyzed to deduce the amino acid sequence of the peptide. nih.govplos.orgmdpi.com High-resolution mass analyzers, like the Orbitrap, provide accurate mass measurements, which are essential for confirming the elemental composition and identifying modified amino acids. nih.gov

Detailed research findings from mass spectrometry on this compound include:

TechniqueFindingSource
Orbitrap MS/MSProvisional structure determination nih.gov
LC-MS/MSUsed in identification and structural analysis of related peptides mdpi.com
MALDI-TOF MSUsed to establish purity and authenticity of synthetic peptides plos.org
Electrospray ion-trap MS/MSUsed for de novo sequence analysis of peptides plos.orgmdpi.com

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins in solution. jascoinc.comwikipedia.orgnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comwikipedia.org The shape and intensity of a CD spectrum in the far-UV region (typically 180-260 nm) are characteristic of different secondary structural elements, such as alpha-helices, beta-sheets, beta-turns, and random coils. jascoinc.comwikipedia.org By analyzing the CD spectrum of this compound, researchers can gain insights into the prevalent secondary structures present in the peptide under specific conditions. While specific CD data for this compound was not detailed in the search results, CD spectroscopy is a standard method used to assess the folding and conformational changes of peptides. jascoinc.comwikipedia.orgnih.gov

Future Research Directions and Unexplored Avenues in Kasstasin Studies

Elucidation of Comprehensive Receptor Pharmacology and Downstream Signaling

While Kasstasin has been shown to induce vasoconstriction, the specific receptor(s) responsible for mediating this effect have not been definitively identified. Future research should aim to:

Identify and characterize the primary receptor(s) that this compound interacts with in vascular smooth muscle and other relevant tissues. This could involve radioligand binding assays, receptor cloning, and expression studies.

Investigate the downstream signaling pathways activated by this compound-receptor interaction. This may include exploring the involvement of intracellular calcium mobilization, protein kinase cascades, and other signaling molecules known to regulate smooth muscle contraction.

Determine the affinity and efficacy of this compound for its receptor(s) and compare these parameters with other known vasoconstrictor agents.

A comprehensive understanding of this compound's receptor pharmacology and signaling will provide crucial insights into its physiological role and therapeutic potential.

Exploration of this compound's Role in Kassina maculata Physiology

This compound is found in the skin secretion of Kassina maculata. nih.gov The biological role of this peptide within the frog itself remains largely unexplored. Future studies could focus on:

Investigating the physiological conditions under which this compound is secreted by Kassina maculata. This could involve studying the effects of stress, predation, or environmental changes on peptide release.

Determining the function of this compound in the frog's defense mechanisms or other physiological processes. Given its vasoconstrictive properties, it might play a role in deterring predators by affecting blood flow or causing localized tissue responses. Amphibian skin secretions are known to contain a variety of bioactive peptides thought to be involved in defense against pathogens, parasites, and predators. researchgate.netresearchgate.netscielo.org.za

Exploring potential interactions between this compound and other bioactive peptides present in Kassina maculata skin secretions, such as kassorins researchgate.netscienceopen.com or kassinatuerins, nih.govmdpi.com which have been shown to have antimicrobial or other activities.

Understanding the endogenous function of this compound in Kassina maculata could reveal novel biological roles and provide context for its potent pharmacological activity observed in mammalian systems.

Development of Advanced Synthetic Strategies for Complex Analogues

The initial characterization of this compound involved the chemical synthesis of a replicate peptide using solid-phase Fmoc chemistry. nih.govplos.org While this method is well-established for peptide synthesis, csbio.comnih.govsemanticscholar.org the development of advanced synthetic strategies could facilitate the creation of more complex this compound analogues with potentially altered or enhanced pharmacological properties. This includes:

Exploring modified amino acids or non-natural residues to improve stability, potency, or target selectivity. mblintl.com

Developing strategies for the synthesis of cyclic analogues, which can sometimes exhibit increased stability and altered receptor interactions compared to linear peptides. google.com

Optimizing solid-phase or solution-phase synthesis protocols to improve yield and purity, particularly for modified or longer analogues. csbio.comnih.govmblintl.com

Investigating alternative synthesis approaches, such as microwave-assisted synthesis, which can help prevent aggregation during synthesis of complex sequences. mblintl.com

Advanced synthetic methods are crucial for generating a diverse library of this compound analogues for structure-activity relationship studies and the exploration of novel therapeutic leads.

Theoretical and Computational Chemistry Approaches to this compound

Computational methods can provide valuable insights into the structural and functional aspects of this compound and its interactions. Future research could leverage these approaches to:

Molecular Dynamics Simulations

Conduct molecular dynamics simulations to study the conformational flexibility and dynamic behavior of this compound in various environments, including aqueous solutions and lipid bilayers (if membrane interactions are hypothesized). researchgate.netnih.gov

Investigate the structural changes that this compound undergoes upon binding to potential receptor models or in the presence of other molecules.

In silico Receptor-Ligand Docking Studies

Perform in silico docking studies to predict the binding mode and affinity of this compound to hypothesized receptor structures. This requires the availability of suitable receptor models, which may need to be developed or obtained through homology modeling or other computational techniques.

Use docking simulations to screen potential this compound analogues for improved binding characteristics or selectivity towards specific receptor subtypes. chemrxiv.org

Computational studies can complement experimental research by providing atomic-level details of this compound's interactions and guiding the rational design of novel analogues.

Investigation of Post-Translational Processing Enzymes and Regulation

Like many bioactive peptides derived from amphibian skin, this compound is likely produced as part of a larger precursor protein that undergoes post-translational modification, including cleavage by specific enzymes and C-terminal amidation. nih.govmdpi.comgoogle.com Future research should aim to:

Identify the specific endoproteolytic enzymes responsible for cleaving the this compound precursor protein to release the mature peptide. nih.govgoogle.com

Investigate the regulation of this compound precursor gene expression and the activity of processing enzymes in Kassina maculata.

Study the mechanism of C-terminal amidation, which is crucial for the biological activity of many peptides, including this compound. nih.govmdpi.com

A better understanding of the biosynthetic pathway and its regulation will provide insights into how this compound production is controlled in the frog and could potentially inform strategies for recombinant production or targeted modulation of its activity.

Functional Genomics and Proteomics Studies of the Kassina maculata Secretome

Investigation into the Kassina maculata secretome has led to the isolation and characterization of several peptides, including this compound. nih.govresearchgate.netnih.gov Functional genomics and proteomics approaches have been instrumental in unraveling the molecular details of these secreted compounds.

Genomics studies, specifically the cloning of cDNA derived from Kassina maculata skin secretion, have allowed for the deduction of the primary structure and organization of the biosynthetic precursors of peptides like this compound. nih.govresearchgate.net In the case of this compound, the structure of its biosynthetic precursor was determined from cloned skin cDNA, revealing an open-reading frame that encoded a single copy of the peptide located at the C-terminus. nih.govresearchgate.net This genetic information is vital for understanding how the frog's biological machinery produces these peptides.

Proteomics techniques, such as MS/MS fragmentation using mass spectrometry, have been employed to determine the amino acid sequence and structural characteristics of isolated peptides from the secretome. nih.govresearchgate.net This was a key step in identifying this compound as a peptide consisting of 21 amino acid residues (FIKELLPHLSGIIDSVANAIK) with C-terminal amidation. nih.govcpu-bioinfor.org The combination of mass spectrometry data with the information from cDNA cloning allowed for the confirmation of the peptide's structure and the resolution of potential ambiguities in amino acid identification. nih.govresearchgate.net

While the initial characterization of this compound involved these foundational genomics and proteomics methods applied to the Kassina maculata secretome, comprehensive functional genomics and proteomics studies of the entire secretome represent a significant avenue for future research. Such studies could involve:

Deep Secretome Profiling: Using advanced proteomics techniques to identify the complete repertoire of secreted proteins and peptides in the Kassina maculata skin secretion under different physiological conditions. This would provide a more holistic view of the secretome's complexity beyond individual isolated peptides.

Transcriptomics and Genomics Integration: Linking the identified peptides and proteins to the genes encoding them through transcriptomic analysis of skin tissue. This would involve sequencing mRNA to understand gene expression patterns related to secretome production. Integrating this with genomic data could reveal gene organization, regulatory elements, and evolutionary relationships of secretome components.

Post-Translational Modification Analysis: Utilizing proteomics to identify and characterize post-translational modifications (PTMs) on secreted peptides and proteins. PTMs can significantly influence peptide activity and stability, and understanding them is crucial for comprehending the functional diversity of the secretome.

Functional Characterization of Secretome Components: Employing functional genomics approaches to investigate the biological roles of identified secretome components, including this compound and other peptides. This could involve techniques to study peptide processing, transport, and interaction with target molecules or pathways.

These future directions in functional genomics and proteomics studies of the Kassina maculata secretome hold the potential to uncover novel bioactive compounds, understand the intricate mechanisms of peptide biosynthesis and secretion, and elucidate the ecological and physiological significance of the secretome for the frog. The initial studies on peptides like this compound provide a strong foundation for these more expansive investigations.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Kasstasin with high reproducibility in academic settings?

  • Methodological Answer : Standardized synthesis protocols should prioritize step-by-step documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and validation through spectroscopic characterization (e.g., NMR, IR). Refer to established guidelines for reporting experimental details, such as including representative procedures for recurring reactions and cross-referencing with literature for known intermediates . For novel compounds, ensure elemental analysis and spectral data are provided to confirm purity and identity .

Q. How can researchers design initial experiments to assess this compound’s physicochemical properties (e.g., solubility, stability) under controlled conditions?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary parameters like pH, temperature, and solvent composition. Use high-performance liquid chromatography (HPLC) to monitor degradation products over time. Statistical tools (e.g., ANOVA) should validate reproducibility across triplicate trials .

Q. What strategies ensure rigorous literature reviews to identify gaps in this compound research?

  • Methodological Answer : Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter primary studies. Prioritize peer-reviewed journals and avoid unverified sources. Cross-reference citations in review articles to map historical trends and unresolved mechanistic questions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

  • Methodological Answer : Conduct a meta-analysis to compare experimental variables (e.g., cell lines, assay protocols). Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and apply sensitivity analysis to identify confounding factors (e.g., impurity profiles). Transparently report discrepancies in supplemental materials .

Q. What advanced computational methods are recommended to model this compound’s interaction with biological targets when experimental data is limited?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) to predict binding affinities. Validate models against sparse experimental data (e.g., mutagenesis studies) and apply machine learning algorithms to refine predictions based on structural analogs .

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproduct formation in multi-step reactions?

  • Methodological Answer : Implement reaction optimization via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time). Use real-time monitoring (e.g., inline FTIR) to detect intermediates and adjust conditions dynamically. Compare green chemistry metrics (e.g., E-factor) across iterations .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess outliers via Grubb’s test. Report raw data alongside normalized results to ensure transparency .

Q. How should researchers integrate heterogeneous data (e.g., genomic, proteomic) to elucidate this compound’s mechanism of action?

  • Methodological Answer : Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify overrepresented biological processes. Apply network pharmacology tools to map protein-protein interactions and validate hypotheses with CRISPR-based gene knockout experiments .

Tables for Key Methodological Comparisons

Research Aspect Recommended Method Key References
Synthesis ReproducibilityStep-by-step protocols with spectral validation
Bioactivity ContradictionsMeta-analysis + orthogonal assays
Computational ModelingMolecular docking + MD simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.